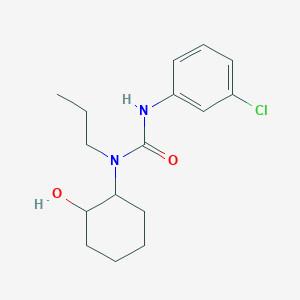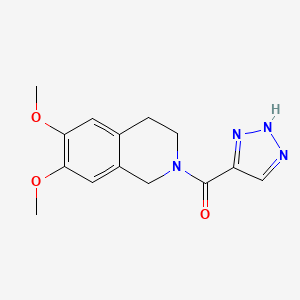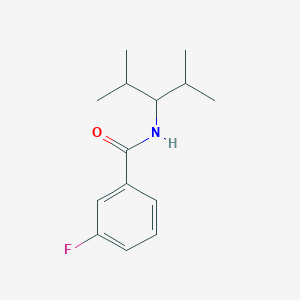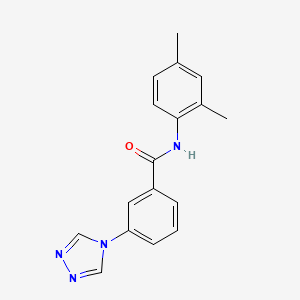
N'-(3-chlorophenyl)-N-(2-hydroxycyclohexyl)-N-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-chlorophenyl)-N-(2-hydroxycyclohexyl)-N-propylurea, commonly known as CPPU, is a synthetic plant growth regulator that belongs to the urea family. CPPU is widely used in the agricultural industry to enhance the growth and development of various crops, including fruits, vegetables, and ornamental plants. In recent years, CPPU has gained significant attention from the scientific community due to its potential applications in the field of plant biotechnology.
Wirkmechanismus
CPPU acts as a cytokinin, which is a plant hormone that regulates cell division and differentiation. It promotes cell division in the fruit and enhances the transport of nutrients to the developing fruit. CPPU also increases the activity of enzymes involved in the biosynthesis of gibberellins, which are plant hormones that regulate cell elongation and growth.
Biochemical and Physiological Effects:
CPPU has been shown to have various biochemical and physiological effects on plants. It increases the activity of enzymes involved in the biosynthesis of gibberellins, which leads to increased cell elongation and growth. CPPU also enhances the transport of nutrients to the developing fruit, which improves fruit quality and size.
Vorteile Und Einschränkungen Für Laborexperimente
CPPU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other plant growth regulators. However, CPPU has some limitations, such as its potential toxicity to humans and animals. It also requires specialized equipment and expertise for synthesis and application.
Zukünftige Richtungen
There are several future directions for the research on CPPU. One potential application is the use of CPPU to enhance the growth and development of crops in arid and semi-arid regions. CPPU could also be used to improve the nutritional quality of fruits and vegetables. Another potential application is the use of CPPU in the production of biofuels from plant biomass. The research on CPPU has the potential to revolutionize the agricultural industry and contribute to sustainable development.
Synthesemethoden
CPPU can be synthesized through the reaction of 3-chloroaniline with cyclohexanone to form 3-chloro-N-cyclohexylacetanilide, which is then reacted with propylamine and hydroxylamine to form CPPU. The synthesis of CPPU is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
CPPU has been extensively studied for its potential applications in the field of plant biotechnology. It has been shown to enhance fruit set, increase fruit size and quality, and improve the shelf life of fruits and vegetables. CPPU has also been used to induce parthenocarpy in various crops, which is the development of fruit without fertilization.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-(2-hydroxycyclohexyl)-1-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-2-10-19(14-8-3-4-9-15(14)20)16(21)18-13-7-5-6-12(17)11-13/h5-7,11,14-15,20H,2-4,8-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYYMCXSPSLQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCCCC1O)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(2-hydroxycyclohexyl)-1-propylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5293408.png)
![N-[1-(2-propoxyphenyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5293410.png)
![N,N-dimethyl-5-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-2-pyrimidinamine](/img/structure/B5293415.png)
![N-[3-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B5293429.png)
![5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole](/img/structure/B5293450.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B5293462.png)
![N-(pyridin-2-ylmethyl)-4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5293476.png)
![5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}-N-propylpyrimidin-2-amine](/img/structure/B5293477.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5293500.png)
![2-[3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetamide](/img/structure/B5293508.png)
